Lipophilicity: Higher Computed LogP vs. Des-methyl or Polar 7-Substituted Comparators
The 2,7-dimethyl-3-phenyl decoration confers higher computed lipophilicity (XLogP3 = 2.3 for the free carboxylic acid [1]) compared with analogs lacking the 3-phenyl ring or bearing polar 7-substituents. For example, the des-phenyl analog 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a lower calculated logP (approximately 0.8–1.0 by fragment-based estimation ), while the 7-amino-2-methyl-3-phenyl derivative introduces an additional H-bond donor and lower logP . In PDE4 lead optimization, increasing logP through alkyl substitution at C-2 and C-7 was required to achieve cellular potency (IC₅₀ = 0.7 nM for the optimized lead) .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem, 2025 release) [1] |
| Comparator Or Baseline | 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (no 3-phenyl): XLogP3 ≈ 0.8–1.0 (fragment calculation); 7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: XLogP3 not reported but structurally more polar due to 7-NH₂ |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.5 log units over the des-phenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity within a moderate range (2.0–3.5) often correlates with improved passive membrane permeability; procurement teams targeting intracellular or CNS-exposed targets should favour this substitution topology over more polar 7-substituted alternatives.
- [1] PubChem. 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid – Computed Properties (XLogP3). https://pubchem.ncbi.nlm.nih.gov/compound/811796 View Source
